Gelsevirine
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Overview
Description
Gelsevirine is a naturally occurring indole alkaloid found in the plant Gelsemium elegans. This compound has garnered significant attention due to its potent anxiolytic (anti-anxiety) effects and its role as a specific inhibitor of the STING (stimulator of interferon genes) pathway, which is crucial in the body’s immune response to microbial DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gelsevirine involves several steps, starting from the extraction of the plant Gelsemium elegans. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to isolate the alkaloids.
Purification: The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for extensive purification. Current methods rely heavily on the natural extraction process, which is then scaled up using industrial chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Gelsevirine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Gelsevirine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactions.
Biology: Investigated for its role in modulating the STING pathway and its effects on immune response.
Medicine: Explored for its potential as an anxiolytic agent and its therapeutic effects in conditions like sepsis and neuroinflammation.
Industry: Potential applications in the development of new pharmaceuticals targeting the STING pathway .
Mechanism of Action
Gelsevirine exerts its effects primarily through the modulation of the STING pathway. It binds to the cyclic dinucleotide-binding pocket of STING, inhibiting its activation and subsequent signaling. This leads to a reduction in the production of interferons and pro-inflammatory cytokines. Additionally, this compound promotes the ubiquitination and degradation of STING, further dampening the immune response .
Comparison with Similar Compounds
Similar Compounds
Gelsemine: Another indole alkaloid from Gelsemium elegans with anxiolytic properties.
Koumine: Exhibits similar anxiolytic effects and also modulates glycine receptors.
Humantenmine: Less active compared to Gelsevirine but still part of the same alkaloid family.
Uniqueness
This compound stands out due to its dual role as an anxiolytic agent and a specific inhibitor of the STING pathway.
Properties
Molecular Formula |
C21H24N2O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
(1R,2S,5S,6S,7S,8R,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |
InChI |
InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12-,14+,16+,17+,18-,20-,21-/m0/s1 |
InChI Key |
SSSCMFCWHWCCEH-MTYPYGCKSA-N |
SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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